![molecular formula C7H5N3O B13962092 Pyrimido[4,5-B][1,4]oxazepine CAS No. 86888-26-8](/img/structure/B13962092.png)
Pyrimido[4,5-B][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-B][1,4]oxazepine is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimido[4,5-B][1,4]oxazepine can be synthesized through various methods. One common approach involves the reaction of o-haloamino derivatives of pyrimidine with o-hydroxy-benzaldehyde and its derivatives . Another method utilizes microwave-assisted synthesis, where primary and secondary aliphatic amines are mixed with pyrimidine and aldehyde, then heated using microwave irradiation . This method is efficient and yields the desired product in a single step.
Industrial Production Methods
Industrial production of this compound often involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of switchable solvent-controlled divergent synthesis is also explored, where the choice of solvent can significantly influence the yield and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-B][1,4]oxazepine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, usually facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxazepines .
Scientific Research Applications
Pyrimido[4,5-B][1,4]oxazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrimido[4,5-B][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways related to cancer progression . The compound’s ability to inhibit acetylcholinesterase also suggests its potential use in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-B][1,4]benzoxazepine: Similar in structure but differs in the position of nitrogen atoms.
Dibenzo[b,f][1,4]oxazepine: Another oxazepine derivative with different pharmacological properties.
Uniqueness
Pyrimido[4,5-B][1,4]oxazepine is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its versatility as a template for developing kinase inhibitors sets it apart from other similar compounds .
Properties
CAS No. |
86888-26-8 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrimido[4,5-b][1,4]oxazepine |
InChI |
InChI=1S/C7H5N3O/c1-2-9-6-4-8-5-10-7(6)11-3-1/h1-5H |
InChI Key |
SHQVWBZVMFPCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=NC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



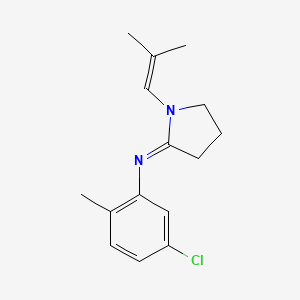

![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
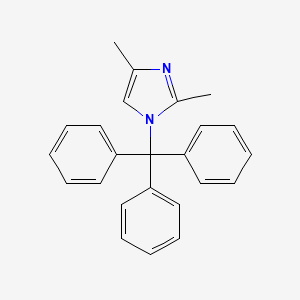
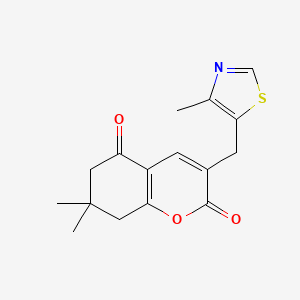
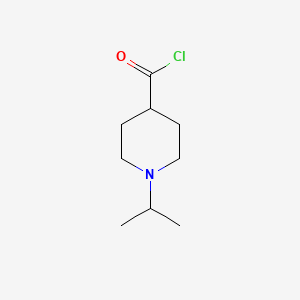
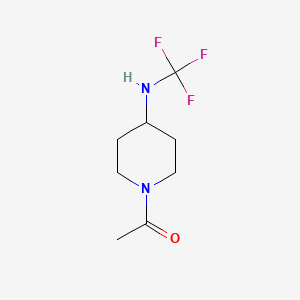
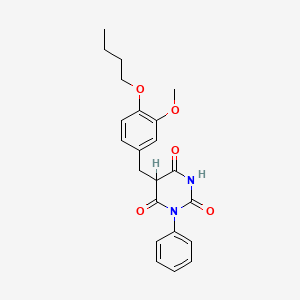
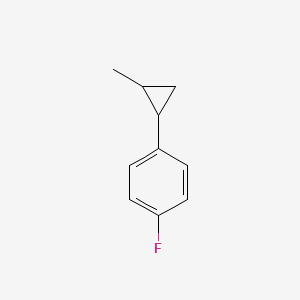
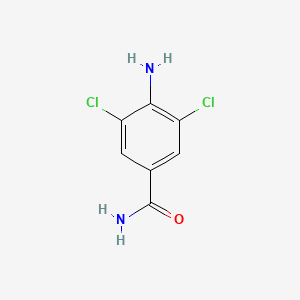
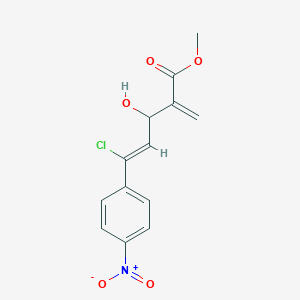
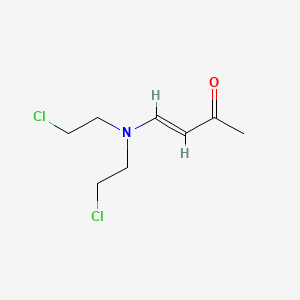
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
